molecular formula C15H13N3OS B3050958 Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- CAS No. 30065-33-9

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl-

Cat. No. B3050958
CAS RN: 30065-33-9
M. Wt: 283.4 g/mol
InChI Key: WVWIDWYWASPVGN-UHFFFAOYSA-N
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Description

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- is not well understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death process that plays a crucial role in maintaining tissue homeostasis. It has also been reported that Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- inhibits the growth and proliferation of cancer cells by targeting specific signaling pathways.
Biochemical and Physiological Effects
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- exhibits various biochemical and physiological effects. It has been reported that this compound can induce oxidative stress in cancer cells, leading to cell death. It also exhibits anti-inflammatory and antipyretic activities, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- is its high potency against various cancer cell lines. It also exhibits low toxicity towards normal cells, making it a potential candidate for cancer chemotherapy. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the research and development of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl-. One of the potential directions is to explore its potential applications in the treatment of other diseases, such as inflammatory diseases and infectious diseases. Another direction is to optimize its synthesis method to improve its yield and purity. Furthermore, the mechanism of action of this compound needs to be elucidated to understand its anticancer activity better.
Conclusion
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- is a promising chemical compound with potential applications in various scientific research fields, particularly in medicinal chemistry. Its high potency against various cancer cell lines and low toxicity towards normal cells make it a potential candidate for cancer chemotherapy. However, further research is needed to optimize its synthesis method, elucidate its mechanism of action, and explore its potential applications in other diseases.

Scientific Research Applications

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- has potential applications in various scientific research fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported that Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl- exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c19-14(16-11-6-2-1-3-7-11)10-20-15-17-12-8-4-5-9-13(12)18-15/h1-9H,10H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWIDWYWASPVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184130
Record name Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30065-33-9
Record name Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030065339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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